1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide
Description
1-[2-(2,3-Dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide core linked to a 2-oxoethyl group substituted with a 2,3-dimethylindole moiety. The indole group, a bicyclic aromatic heterocycle, is modified with methyl groups at positions 2 and 3, which may influence steric and electronic properties critical for biological interactions. The compound’s molecular formula is inferred to be C₁₈H₂₂N₄O₂ (based on structural analogs), with a molecular weight of approximately 326.40 g/mol.
Properties
IUPAC Name |
1-[2-(2,3-dimethylindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-12-13(2)21(16-6-4-3-5-15(12)16)17(22)11-20-9-7-14(8-10-20)18(19)23/h3-6,14H,7-11H2,1-2H3,(H2,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPXHDOZVVEXMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCC(CC3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the indole nucleus: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative.
Coupling of the indole and piperidine moieties: This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, solvent-free conditions, and continuous flow reactors .
Chemical Reactions Analysis
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of quinoline derivatives .
Scientific Research Applications
1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities:
Key Structural-Activity Relationship (SAR) Insights :
Indole Modifications: The dimethyl substitution on the indole ring in the target compound likely enhances lipophilicity and steric bulk compared to non-methylated (e.g., dihydroindole in ) or fluorinated (e.g., roluperidone in ) analogs. This may influence receptor binding or metabolic stability.
Piperidine-Carboxamide Core : The piperidine-4-carboxamide scaffold is shared with antipsychotic (e.g., roluperidone) and antiviral (e.g., SARS-CoV-2 inhibitors in ) compounds, suggesting versatility in target engagement.
Electronegative Substituents : While coumarin-triazole hybrids prioritize electronegative groups (Cl, F) for AChE inhibition , the target compound’s methyl groups may favor hydrophobic interactions or reduce polarity for CNS penetration.
Research Findings :
- AChE Inhibition Potential: Structural analogs with indole/piperidine motifs (e.g., coumarin-triazole hybrids) exhibit moderate AChE inhibition (IC₅₀ = 110–852 nM) but are less potent than donepezil (IC₅₀ = 42 nM). The target compound’s dimethylindole may alter binding kinetics in this context .
- Antipsychotic Activity: Roluperidone’s fluorophenyl and isoindolone groups confer dopamine D2/5-HT2A antagonism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
